![molecular formula C16H10 B14682592 Cycloocta[def]biphenylene CAS No. 36230-20-3](/img/structure/B14682592.png)
Cycloocta[def]biphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloocta[def]biphenylene is an organic compound with the molecular formula C₁₆H₁₀. It is a polycyclic aromatic hydrocarbon composed of a unique arrangement of carbon atoms forming a planar structure. This compound is known for its antiaromatic properties, which make it an interesting subject of study in the field of organic chemistry .
Vorbereitungsmethoden
Cycloocta[def]biphenylene can be synthesized through various methods. One notable synthetic route involves the double Wittig reaction of biphenylene bisylide with glyoxal. This method, however, yields a low isolated product . Another approach involves the cyclotetramerization of acetylene with nickel cyanide, a method that has been used to synthesize related compounds .
Analyse Chemischer Reaktionen
Cycloocta[def]biphenylene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cycloocta[def]biphenylene has various applications in scientific research. Its unique structure and antiaromatic properties make it a valuable compound for studying electronic properties and molecular interactions. Additionally, its structure allows for the exploration of new catalytic processes and the development of novel chemical reactions .
Wirkmechanismus
The mechanism of action of cycloocta[def]biphenylene involves its interaction with molecular targets through its planar structure. This interaction can influence electronic properties and molecular stability. The compound’s antiaromatic nature affects its reactivity and the pathways it engages in during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Cycloocta[def]biphenylene can be compared to other similar compounds such as biphenylene, cyclooctatetraene, and azulene. While biphenylene shares a similar structural motif, this compound’s unique arrangement of carbon atoms gives it distinct antiaromatic properties . Cyclooctatetraene, on the other hand, is known for its aromaticity and different electronic properties . Azulene, another nonbenzenoid aromatic compound, also exhibits unique electronic characteristics .
Eigenschaften
CAS-Nummer |
36230-20-3 |
|---|---|
Molekularformel |
C16H10 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
tetracyclo[10.4.0.02,7.03,16]hexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/C16H10/c1-2-6-12-8-4-10-14-13-9-3-7-11(5-1)15(13)16(12)14/h1-10H |
InChI-Schlüssel |
MIVPGLMEYKOZRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC=C3C2=C4C3=CC=CC4=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


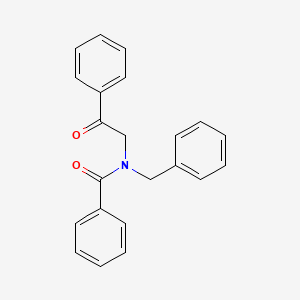
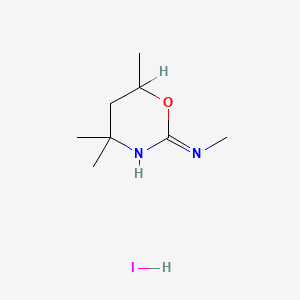
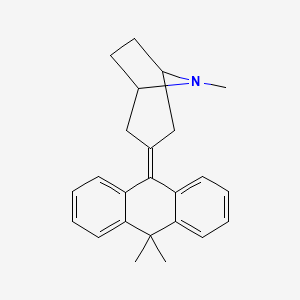

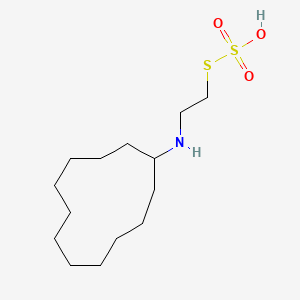
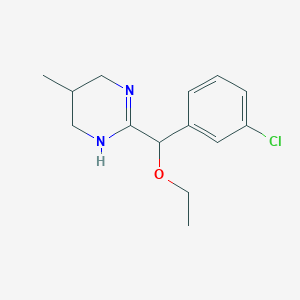
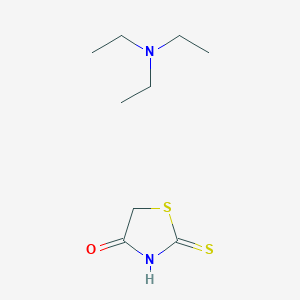
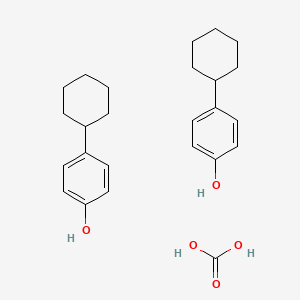
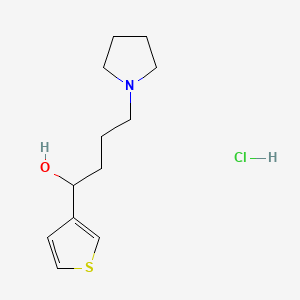
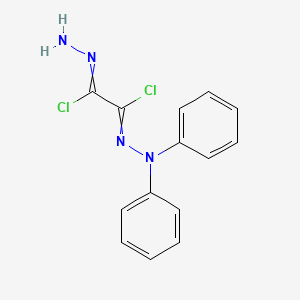

![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)

![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
